molecular formula C21H16BrN3O2S3 B2391234 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide CAS No. 1798620-39-9

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2391234
CAS No.: 1798620-39-9
M. Wt: 518.46
InChI Key: PETVEGMVTHINKO-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16BrN3O2S3 and its molecular weight is 518.46. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(methylthio)phenyl)acetamide is a synthetic derivative notable for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C21H16BrN3O3S2
  • Molar Mass : 502.40404 g/mol
  • CAS Number : 379237-32-8

The structure includes a thieno[3,2-d]pyrimidine core, which is known for various pharmacological activities. The presence of bromine and methylthio groups may enhance its biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant antimicrobial properties. For instance, a study on related derivatives showed effectiveness against various bacterial strains, suggesting that the compound may also possess similar activity due to structural similarities .

Antiviral Potential

The thieno[3,2-d]pyrimidine derivatives have been investigated for their antiviral properties. Compounds in this class have shown efficacy against herpesviruses, including HSV-1 and HSV-2. The mechanism often involves inhibition of viral replication processes . Given this context, the compound may warrant further investigation for its antiviral potential.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Thieno[3,2-d]pyrimidines are known to interact with various enzymes involved in cellular metabolism and signaling pathways. For example, they can inhibit transglutaminase activity, which plays a role in protein cross-linking and cellular signaling . This inhibition could lead to therapeutic applications in diseases where such pathways are dysregulated.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated several thieno[3,2-d]pyrimidine derivatives for their antimicrobial properties. The results indicated that modifications to the thieno ring significantly affected activity against Gram-positive and Gram-negative bacteria. The specific compound under discussion was not included but is hypothesized to exhibit similar effects based on its structural characteristics .

Antiviral Activity Research

In another investigation focused on antiviral agents derived from thieno[3,2-d]pyrimidines, compounds were tested against a panel of viruses including the herpes simplex virus. The results demonstrated that certain derivatives inhibited viral replication effectively at low concentrations. This suggests that the compound may contribute to antiviral strategies .

Data Summary Table

PropertyDetails
Molecular Formula C21H16BrN3O3S2
Molar Mass 502.40404 g/mol
CAS Number 379237-32-8
Antimicrobial Activity Effective against various bacteria
Antiviral Potential Inhibits replication of HSV
Enzyme Inhibition Possible transglutaminase inhibitor

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrN3O2S3/c1-28-16-4-2-3-14(11-16)23-18(26)12-30-21-24-17-9-10-29-19(17)20(27)25(21)15-7-5-13(22)6-8-15/h2-11H,12H2,1H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETVEGMVTHINKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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